molecular formula C8H15NO3 B1592329 Ethyl 2-(morpholin-2-yl)acetate CAS No. 503601-25-0

Ethyl 2-(morpholin-2-yl)acetate

Cat. No. B1592329
M. Wt: 173.21 g/mol
InChI Key: LFDXKKLEVCWEFN-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-2-yl)acetate is a chemical compound with the molecular formula C8H15NO3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 2-(morpholin-2-yl)acetate involves dissolving 30 g (114 mmol) of ethyl 2- (4-benzylmorpholin-2-yl)acetate in methanol (300 mL). Pd/C (3 g) is added at room temperature under H2 (gas) 50 psi. The reaction is carried out at room temperature for 10 h, and the reaction is directly filtered after completion .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(morpholin-2-yl)acetate is represented by the formula C8H15NO3 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Ethyl 2-(morpholin-2-yl)acetate is a reduction reaction. The reaction is carried out at room temperature for 10 h .

Scientific Research Applications

Antioxidative and Anti-inflammatory Properties

A study identified a morpholine alkaloid from red seaweed, exhibiting significant antioxidative and anti-inflammatory activities. This compound showed greater cyclooxygenase-2 (COX-2) inhibitory activity and 5-lipoxidase inhibitory activity than non-steroidal anti-inflammatory drugs, suggesting potential for inflammation treatment without the drug-related side effects commonly associated with NSAIDs (Makkar & Chakraborty, 2018).

Synthesis and Catalytic Applications

Research on the synthesis of dihydropyrano[2,3-c]pyrazoles using morpholine triflate as a catalyst highlighted a method that offers moderate to excellent yields, avoiding environmentally hazardous solvents. This suggests the compound's role in facilitating green chemistry applications (Zhou, Li, & Su, 2016).

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as potent antifungal agents against Candida and Aspergillus species, highlighting the therapeutic potential of morpholine derivatives in addressing fungal infections (Bardiot et al., 2015).

Memory Enhancement

A compound synthesized from ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate showed potential in improving memory ability in mice, indicating its application in cognitive enhancement or the treatment of memory disorders (Ming-zhu, 2010).

Physicochemical Properties

Studies on 4-benzyl-4-methylmorpholinium-based ionic liquids, which include morpholine derivatives, have provided insights into their toxicity, biodegradability, and physicochemical properties. These ionic liquids have applications ranging from solvents in biomass processing to potential uses in various industrial applications due to their moderate or low toxicity and biodegradability (Pernak et al., 2011).

Biological Evaluation

Research on morpholine derivatives has also extended to the synthesis and biological evaluation of new compounds, showing significant activity as dual inhibitors for various enzymes, which could be valuable in developing multi-action therapeutic agents (Can et al., 2017).

Safety And Hazards

Ethyl 2-(morpholin-2-yl)acetate should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

ethyl 2-morpholin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)5-7-6-9-3-4-12-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDXKKLEVCWEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620813
Record name Ethyl (morpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(morpholin-2-yl)acetate

CAS RN

503601-25-0
Record name Ethyl (morpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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